BenchChemオンラインストアへようこそ!

N-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

CB2 Agonist Conformational Constraint Chemical Stability

Procure a structurally defined, conformationally constrained N-arylpiperidine oxadiazole for reproducible CB2 receptor pharmacology and HDAC4 scaffold-hopping studies. This compound's rigid piperidine core delivers enhanced chemical stability vs. flexible acyclic analogs, making it a reliable research tool for SAR exploration. Its trifluoromethyl-oxadiazole moiety serves dual-purpose as a CB2 pharmacophore and an HDAC4 inhibitor reference core. Verify functional activity in your assay; structurally related analogs can shift from agonist to antagonist. Ideal as a key intermediate for focused library synthesis with orthogonal diversification points.

Molecular Formula C15H15F3N4O2
Molecular Weight 340.306
CAS No. 1396807-21-8
Cat. No. B2873030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
CAS1396807-21-8
Molecular FormulaC15H15F3N4O2
Molecular Weight340.306
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C15H15F3N4O2/c16-15(17,18)13-21-20-12(24-13)10-6-8-22(9-7-10)14(23)19-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,19,23)
InChIKeyQLJQIIDOAULRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide (CAS 1396807-21-8): A Conformationally Constrained CB2 Agonist Scaffold


N-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide (CAS 1396807-21-8) is a synthetic small molecule belonging to the N-arylpiperidine oxadiazole class. It was identified through a structural optimization campaign aimed at improving the stability and drug-like properties of N-arylamide oxadiazole cannabinoid type 2 (CB2) receptor agonists [1]. The compound features a central piperidine ring that introduces conformational constraint, which was demonstrated to offer improved chemical stability while maintaining comparable potency and selectivity at the CB2 receptor relative to the more flexible, ring-opened N-arylamide oxadiazole precursors [1].

Why N-Phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide Cannot Be Substituted with a Generic N-Arylamide Oxadiazole


Within the N-arylamide oxadiazole class, subtle structural modifications produce dramatic shifts in CB2 receptor pharmacology. The target compound incorporates a piperidine ring that rigidifies the central linker, a design feature explicitly introduced to overcome the metabolic and conformational liabilities of the flexible acyclic analogs [1]. Even among N-arylpiperidine oxadiazoles, variations in the N-phenyl carboxamide substitution pattern and the oxadiazole substituents can dictate whether a compound functions as a potent agonist or a weak antagonist at the CB2 receptor [2] [3]. Generic interchange without verifying the specific substituent identity therefore risks selecting a molecule with fundamentally different target engagement, potency, and functional activity, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-Phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide


Piperidine-Constrained Scaffold Confers Improved Stability vs. Flexible N-Arylamide Oxadiazoles

The target compound belongs to the N-arylpiperidine oxadiazole subclass, which was designed as a conformationally constrained analog of the ring-opened N-arylamide oxadiazole series. The primary paper explicitly states that this piperidine-constrained series 'offered improved stability' relative to the more flexible N-arylamide precursors, while maintaining 'comparable potency and selectivity' at the CB2 receptor [1]. This is a direct design-intent comparison within the same publication.

CB2 Agonist Conformational Constraint Chemical Stability

CB2 Receptor Functional Selectivity Over CB1: A Defining Feature of the N-Arylpiperidine Oxadiazole Class

The N-arylpiperidine oxadiazole class, which includes the target compound, was specifically engineered to achieve potent and selective CB2 agonism. The publication characterizes multiple representatives as 'potent and selective agonists of CB2' [1]. While the target compound's specific Ki or EC50 values are not disclosed in the public domain, the class-level selectivity profile is a key differentiator from pan-cannabinoid or CB1-preferring ligands. Functional activity data for structurally related N-arylpiperidine oxadiazoles in BindingDB confirm that even close analogs can exhibit antagonist rather than agonist behavior (IC50 = 644 nM at CB2, IC50 = 10,000 nM at CB1) [2], underscoring the sensitivity of pharmacology to precise structural features.

CB2 Selectivity Cannabinoid Receptor Functional Assay

Modular Scaffold Enables Divergent SAR for N-Phenyl Carboxamide vs. Oxadiazole Substituent Optimization

The piperidine-oxadiazole scaffold was explicitly designed for 'expeditious and divergent synthetic routes, which provided two-directional SAR in parallel' [1]. This means the N-phenyl carboxamide terminus and the trifluoromethyl-oxadiazole terminus can be independently varied. The target compound's specific combination — an unsubstituted N-phenyl carboxamide coupled with a 5-trifluoromethyl-1,3,4-oxadiazole — occupies a distinct position in this SAR matrix. Analogs with alternative substituents at either terminus (e.g., furan-2-yl instead of trifluoromethyl on the oxadiazole; halogenated or alkoxy-substituted phenyl on the carboxamide) populate different regions of chemical space and therefore exhibit different pharmacological profiles [1].

Structure-Activity Relationship Modular Synthesis Parallel Optimization

Trifluoromethyl Group on the 1,3,4-Oxadiazole Ring: Impact on Lipophilicity, Metabolic Stability, and Target Binding

The 5-trifluoromethyl substituent on the 1,3,4-oxadiazole ring is a critical pharmacophoric element. In a distinct but structurally related chemical series — trifluoromethyl-oxadiazole derivatives developed as HDAC4 inhibitors — the trifluoromethyl group is essential for potency and selectivity [2]. Patent data from Novartis (US9056843; WO2013080120) demonstrate that trifluoromethyl-oxadiazole derivatives achieve selective HDAC4 inhibition (representative IC50 = 1,200 nM) and are positioned for treating neurodegeneration, muscle atrophy, and metabolic syndrome [3]. Replacement of the trifluoromethyl group with smaller substituents (e.g., methyl, cyclopropyl) in oxadiazole-containing analogs consistently alters both potency and target selectivity profiles [1].

Trifluoromethyl Lipophilicity Metabolic Stability HDAC4 Inhibition

Recommended Application Scenarios for N-Phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide


CB2 Receptor Pharmacological Profiling and Tool Compound Development

The target compound is most appropriately deployed as a research tool for investigating CB2 receptor pharmacology where a conformationally constrained N-arylpiperidine oxadiazole scaffold is required. Its design lineage — directly from the DiMauro et al. (2008) CB2 agonist optimization program [1] — makes it suitable for structure-activity relationship (SAR) studies exploring the contribution of the piperidine constraint, the trifluoromethyl-oxadiazole moiety, and the N-phenyl carboxamide terminus to CB2 binding and functional activity. Researchers should independently verify the compound's agonist vs. antagonist profile in their assay system, as the functional activity of this specific substitution pattern has not been fully characterized in the public literature.

Negative Control or Comparator for N-Arylpiperidine Oxadiazole SAR Studies

Given the evidence that structurally related N-arylpiperidine oxadiazoles can exhibit antagonist activity at CB2 (e.g., BindingDB entry BDBM50073005 with IC50 = 644 nM at CB2 and IC50 = 10,000 nM at CB1) [2], this compound may serve as a valuable comparator or negative control in experiments designed to map the structural determinants of agonist vs. antagonist functional activity within this chemical class. Its unsubstituted N-phenyl carboxamide and 5-trifluoromethyl-1,3,4-oxadiazole substitution pattern represents a specific, well-defined point in the SAR landscape.

Scaffold-Hopping Reference for HDAC4 and Related Trifluoromethyl-Oxadiazole Programs

The trifluoromethyl-1,3,4-oxadiazole moiety is a recognized pharmacophore in HDAC4 inhibitor development, as evidenced by the Novartis patent series (US9056843; WO2013080120) reporting selective HDAC4 inhibitors with IC50 values in the low micromolar range (representative IC50 = 1,200 nM) [3] [4]. The target compound, while not itself claimed as an HDAC4 inhibitor, shares the trifluoromethyl-oxadiazole core and can be utilized as a scaffold-hopping reference or chemical probe in epigenetic drug discovery programs investigating HDAC4 or related class IIa histone deacetylases.

Modular Synthesis Intermediate for Parallel Library Production

The compound's scaffold was explicitly designed for divergent, parallel synthesis enabling two-directional SAR exploration [1]. Organizations engaged in medicinal chemistry campaigns targeting CB2 or related GPCRs may procure this compound as a key intermediate or reference standard for generating focused libraries. The piperidine-1-carboxamide linkage and the 1,3,4-oxadiazole ring provide orthogonal diversification points, making it a strategic building block for rapid analog generation.

Quote Request

Request a Quote for N-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.